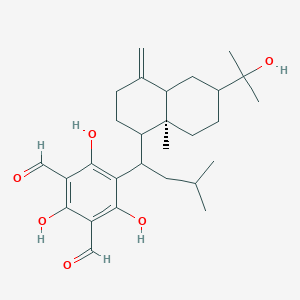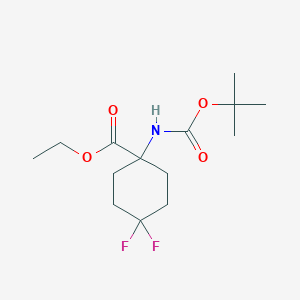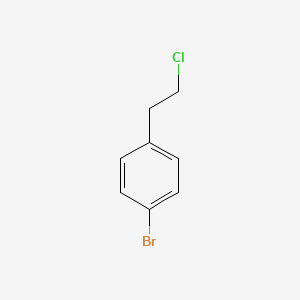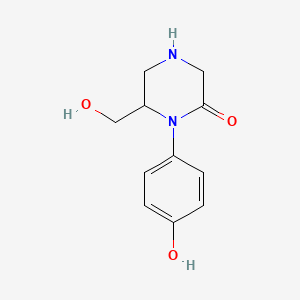
6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazinone ring substituted with hydroxymethyl and hydroxyphenyl groups. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of acetanilide as the starting material. The synthetic route includes steps such as the Friedel–Crafts reaction, hydrolysis, and cyclization . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: For industrial production, the synthesis of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one can be optimized by using regioselective hydroxylation techniques. This method allows for the efficient transformation of substrates into the desired product with high yield and purity . The use of non-toxic and manageable reagents is crucial for industrial applications to ensure safety and scalability .
Chemical Reactions Analysis
Types of Reactions: ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological pathways. Additionally, it is used in the industry for developing new materials and catalysts .
Mechanism of Action
The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, stabilizing the interaction and enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include ®-2-(4-Hydroxyphenoxy)propionic acid and levosimendan analogues. These compounds share structural similarities with ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one, such as the presence of hydroxyl and phenyl groups .
Uniqueness: What sets ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one apart is its unique piperazinone ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGXMVAGBXUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
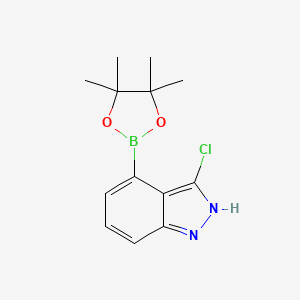

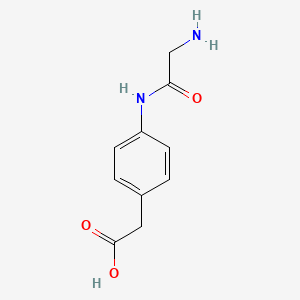
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
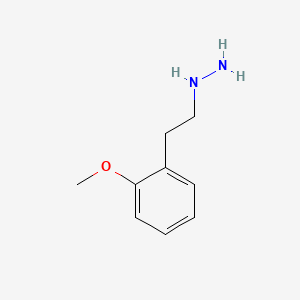

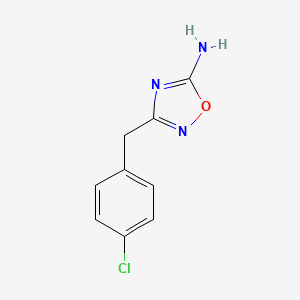
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)
![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
